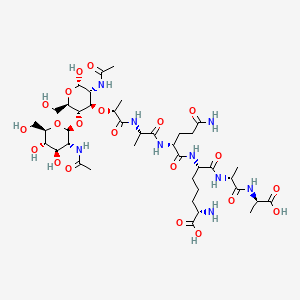

Peptidoglycan Pentapeptide-mdap3

Description

Properties

CAS No. |

73715-37-4 |

|---|---|

Molecular Formula |

C40H67N9O21 |

Molecular Weight |

1010 g/mol |

IUPAC Name |

(2S,6S)-6-[[(2R)-2-[[(2S)-2-[[(2R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-amino-7-[[(2R)-1-[[(1R)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-7-oxoheptanoic acid |

InChI |

InChI=1S/C40H67N9O21/c1-14(32(57)45-16(3)37(62)63)44-35(60)21(9-7-8-20(41)38(64)65)49-36(61)22(10-11-25(42)54)48-33(58)15(2)43-34(59)17(4)67-31-27(47-19(6)53)39(66)68-24(13-51)30(31)70-40-26(46-18(5)52)29(56)28(55)23(12-50)69-40/h14-17,20-24,26-31,39-40,50-51,55-56,66H,7-13,41H2,1-6H3,(H2,42,54)(H,43,59)(H,44,60)(H,45,57)(H,46,52)(H,47,53)(H,48,58)(H,49,61)(H,62,63)(H,64,65)/t14-,15+,16-,17-,20+,21+,22-,23-,24-,26-,27-,28-,29-,30-,31-,39+,40+/m1/s1 |

InChI Key |

IFUAEVRHOAQERC-BQZBOJCTSA-N |

SMILES |

CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCC(C(=O)O)N)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CO)O)NC(=O)C |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](CCC(=O)N)C(=O)N[C@@H](CCC[C@@H](C(=O)O)N)C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)O)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)CO)O)NC(=O)C |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCC(C(=O)O)N)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CO)O)NC(=O)C |

Synonyms |

N-acetylglucosaminyl-N-acetylmuramyl-L-alanyl-D-isoglutaminyl-meso-diaminopimelic acid-D-alanyl-D-alanine N-acetylglucosaminyl-N-AcMu-Ala-iso-Gln-meso-diaminopimelic acid-Ala-Ala peptidoglycan monomer-mDap3 peptidoglycan pentapeptide-mDap3 |

Origin of Product |

United States |

Biosynthesis and Cytoplasmic Precursor Formation

Cytoplasmic Pathway of N-Acetylmuramic Acid (MurNAc) Pentapeptide Synthesis

The synthesis of the UDP-MurNAc-pentapeptide, also known as Park's nucleotide, is a multi-step process that occurs entirely in the bacterial cytoplasm. nih.govnih.gov This pathway is responsible for creating the water-soluble precursor that will eventually be linked to a lipid carrier for transport across the cell membrane. sigmaaldrich.com

Initial Steps: UDP-GlcNAc and UDP-MurNAc Formation

The biosynthesis of the peptidoglycan precursor starts with the formation of UDP-N-acetylglucosamine (UDP-GlcNAc) from the glycolytic intermediate fructose-6-phosphate. nih.govnih.gov This involves the sequential action of the enzymes GlmS, GlmM, and GlmU. nih.gov

The first committed step towards peptidoglycan synthesis is the conversion of UDP-GlcNAc to UDP-N-acetylmuramic acid (UDP-MurNAc). nih.govoup.com This two-step process is catalyzed by the enzymes MurA and MurB. nih.govmdpi.com MurA transfers an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to the 3'-hydroxyl group of UDP-GlcNAc. oup.com Subsequently, the MurB enzyme reduces the resulting UDP-GlcNAc-enolpyruvate to form UDP-MurNAc, utilizing NADPH as a cofactor. oup.com

Sequential Addition of Amino Acids to Form UDP-MurNAc-Pentapeptide

Following the synthesis of UDP-MurNAc, a short peptide chain is sequentially added to its lactyl moiety. nih.govnih.gov This process is carried out by a series of ATP-dependent enzymes known as Mur ligases. proteopedia.orgnih.gov The typical pentapeptide chain consists of L-alanine, D-glutamic acid, a diamino acid (such as meso-diaminopimelic acid or L-lysine), and a D-alanyl-D-alanine dipeptide. nih.govmdpi.com

The assembly of the pentapeptide is a highly regulated and specific process, involving several key enzymes:

Alanine (B10760859) Racemase (Alr): Since peptidoglycan contains D-alanine, which is not typically found in proteins, bacteria utilize the enzyme alanine racemase to convert L-alanine into its D-enantiomer, D-alanine. sigmaaldrich.comwikipedia.orgnih.gov This enzyme is crucial for providing the necessary D-alanine for peptidoglycan synthesis. nih.govnih.gov

D-Ala-D-Ala Ligase (Ddl): This enzyme catalyzes the ATP-dependent ligation of two D-alanine molecules to form the D-alanyl-D-alanine dipeptide. sigmaaldrich.comnih.govresearchgate.net This dipeptide is the final component to be added to the growing peptide chain. proteopedia.org The reaction mechanism involves the phosphorylation of the first D-alanine by ATP to form an acylphosphate intermediate, which is then attacked by the second D-alanine. nih.gov

Mur Ligases (MurC, MurD, MurE, and MurF): This family of enzymes is responsible for the stepwise addition of the amino acids to UDP-MurNAc. proteopedia.orgnih.gov Each Mur ligase is specific for the amino acid it adds and the UDP-sugar substrate. mdpi.comnih.gov

MurC adds the first amino acid, L-alanine. proteopedia.org

MurD adds D-glutamic acid. proteopedia.org

MurE adds the diamino acid (e.g., meso-diaminopimelic acid). proteopedia.org

MurF adds the pre-formed D-alanyl-D-alanine dipeptide to complete the pentapeptide. proteopedia.org

These ligases share a common reaction mechanism where the carboxyl group of the UDP-precursor is activated by ATP, forming an acyl-phosphate intermediate. oup.com This is followed by a nucleophilic attack from the amino group of the incoming amino acid or dipeptide. oup.com

| Enzyme | Function in Pentapeptide Assembly |

| Alanine Racemase (Alr) | Converts L-alanine to D-alanine. sigmaaldrich.comwikipedia.orgnih.gov |

| D-Ala-D-Ala Ligase (Ddl) | Catalyzes the formation of the D-alanyl-D-alanine dipeptide. sigmaaldrich.comnih.govresearchgate.net |

| MurC Ligase | Adds L-alanine to UDP-MurNAc. proteopedia.org |

| MurD Ligase | Adds D-glutamic acid to UDP-MurNAc-L-Ala. proteopedia.org |

| MurE Ligase | Adds a diamino acid (e.g., m-DAP) to the growing peptide. proteopedia.org |

| MurF Ligase | Adds the D-alanyl-D-alanine dipeptide to complete the pentapeptide. proteopedia.org |

Lipid-Linked Precursor (Lipid II) Synthesis and Translocation

Once the UDP-MurNAc-pentapeptide is synthesized in the cytoplasm, the subsequent steps of peptidoglycan biosynthesis occur at the cytoplasmic membrane. nih.govmdpi.com This phase involves the transfer of the soluble precursor to a lipid carrier, undecaprenyl phosphate (B84403) (C55-P), and the subsequent addition of N-acetylglucosamine to form Lipid II. nih.govasm.org

MraY-Mediated Formation of Lipid I

The first membrane-associated step is catalyzed by the integral membrane enzyme MraY, also known as phospho-N-acetylmuramoyl-pentapeptide translocase. frontiersin.orgnih.govresearchgate.net MraY facilitates the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate. nih.govasm.org This reaction releases uridine (B1682114) monophosphate (UMP) and results in the formation of undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, commonly known as Lipid I. nih.govnih.govquora.com This step is essential and considered rate-limiting in peptidoglycan biosynthesis. nih.gov

MurG-Mediated Formation of Lipid II

Following the formation of Lipid I, the peripheral membrane enzyme MurG catalyzes the next step. nih.govasm.org MurG transfers an N-acetylglucosamine (GlcNAc) residue from UDP-GlcNAc to the C4 hydroxyl group of the MurNAc residue in Lipid I. asm.orgoup.com This creates a β-(1→4) glycosidic linkage and results in the formation of Lipid II, which contains the complete disaccharide-pentapeptide monomer unit of peptidoglycan. asm.orgwikipedia.org Lipid II, anchored to the membrane by its bactoprenol (B83863) tail, is the final precursor that is then translocated across the cytoplasmic membrane to the periplasm for polymerization into the growing peptidoglycan layer. wikipedia.orgnih.gov

| Enzyme | Substrate(s) | Product | Location |

| MraY | UDP-MurNAc-pentapeptide, Undecaprenyl phosphate | Lipid I, UMP | Cytoplasmic membrane nih.govfrontiersin.orgresearchgate.net |

| MurG | Lipid I, UDP-GlcNAc | Lipid II, UDP | Cytoplasmic membrane nih.govasm.orgoup.com |

Flippase-Mediated Translocation of Lipid II to the Periplasm

Following its synthesis on the cytoplasmic face of the inner membrane, the peptidoglycan precursor, Lipid II, must be translocated across the membrane to the periplasmic space for polymerization into the cell wall. This critical transport step is facilitated by a class of integral membrane proteins known as flippases. The process ensures that the building blocks of peptidoglycan are available at the site of cell wall assembly.

The identification of the specific flippase responsible for Lipid II translocation has been a subject of extensive research. For a considerable time, the protein FtsW, a core member of the cell division machinery, was a primary candidate for this role. bohrium.combiorxiv.orgnih.govgenscript.com However, more recent and definitive evidence has established that FtsW primarily functions as a peptidoglycan polymerase, an enzyme that polymerizes Lipid II into glycan chains. bohrium.combiorxiv.orgnih.govgenscript.comnih.gov This polymerase activity is dependent on its interaction with a cognate class B penicillin-binding protein (PBP). bohrium.combiorxiv.orgnih.govnih.gov

The current consensus points to MurJ, a member of the Multidrug/Oligosaccharidyl-lipid/Polysaccharide (MOP) exporter superfamily, as the primary Lipid II flippase in many bacteria, including Escherichia coli. nih.govpnas.org Depletion or inhibition of MurJ leads to the accumulation of Lipid II on the inner leaflet of the cytoplasmic membrane and eventual cell lysis, demonstrating its essential role in peptidoglycan biosynthesis. nih.gov Structural and in vivo studies have provided evidence that MurJ functions through an alternating-access mechanism, binding Lipid II in an inward-open conformation and releasing it into the periplasm in an outward-open state. nih.govpnas.org This process is dependent on the membrane potential. nih.gov

Interestingly, some bacteria possess alternative or additional Lipid II flippases. In Bacillus subtilis, a novel flippase named Amj (alternate to MurJ) has been identified. pnas.orgresearchgate.net Amj is not structurally related to the MOP transporter family and can functionally substitute for MurJ in E. coli. pnas.orgresearchgate.net The expression of amj is upregulated under conditions of cell envelope stress, suggesting it may act as a backup system when the primary flippase is compromised. pnas.org While MurJ and Amj were initially thought to be synthetically essential in B. subtilis, further research has shown that their combined absence can be compensated for by an overproduction of the enzyme responsible for undecaprenyl phosphate (Und-PP) synthesis, suggesting their role is not absolutely essential under all conditions. asm.orgresearchgate.net

The translocation of Lipid II is a crucial step that links the cytoplasmic synthesis of peptidoglycan precursors with their polymerization and incorporation into the growing cell wall in the periplasm. nih.govnih.gov This process is tightly regulated and integrated with other aspects of cell wall metabolism to ensure the integrity of the bacterial cell envelope during growth and division.

Key Proteins in Lipid II Translocation

| Protein | Family/Class | Primary Function | Organism(s) of Note |

| MurJ | MOP Exporter Superfamily | Lipid II Flippase | Escherichia coli nih.govpnas.org |

| Amj | Novel Flippase Family | Lipid II Flippase | Bacillus subtilis pnas.orgresearchgate.net |

| FtsW | SEDS (Shape, Elongation, Division, and Sporulation) | Peptidoglycan Polymerase | Widespread in bacteria bohrium.comnih.govnih.gov |

| RodA | SEDS (Shape, Elongation, Division, and Sporulation) | Peptidoglycan Polymerase | Many rod-shaped bacteria asm.orgnih.govasm.orgresearchgate.net |

Peptidoglycan Polymerization and Cross Linking Involving the Pentapeptide

Transglycosylation Reactions: Glycan Strand Elongation

The initial phase of peptidoglycan polymerization is the elongation of glycan chains through transglycosylation reactions. oup.com In this process, glycosyltransferase enzymes catalyze the formation of β-1,4 glycosidic bonds between the N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) of a lipid II precursor and the growing glycan chain. nih.govoup.com This reaction extends the polysaccharide backbone of the peptidoglycan. oup.com

The lipid II molecule, a disaccharide-pentapeptide unit linked to a bactoprenol (B83863) carrier, is transported across the cytoplasmic membrane to the periplasm where polymerization occurs. sigmaaldrich.com The transglycosylation reaction can proceed independently of the subsequent transpeptidation, as evidenced by the formation of uncross-linked peptidoglycan under certain experimental conditions, such as in the presence of β-lactam antibiotics that inhibit transpeptidases. oup.com

Several enzymes, including class A penicillin-binding proteins (PBPs) which are bifunctional, possess glycosyltransferase activity. acs.org These enzymes polymerize the disaccharide subunits to form the linear glycan strands that constitute the peptidoglycan backbone. nih.govoup.com Lytic transglycosylases also play a role in peptidoglycan dynamics by cleaving the glycosidic bonds, which is important for processes like cell wall expansion and recycling of peptidoglycan components. nih.govnih.gov

Transpeptidation Reactions: Peptide Cross-Link Formation

Following glycan strand elongation, transpeptidation reactions create the crucial peptide cross-links that give the peptidoglycan its strength and rigidity. acs.orgmicrobiologyclass.net These reactions are catalyzed by transpeptidase enzymes, which are the primary targets of β-lactam antibiotics. nih.govnih.gov The nature of these cross-links can vary, leading to different peptidoglycan architectures.

The most common type of cross-linking in many bacteria is the 4→3 linkage, formed by D,D-transpeptidases, also known as penicillin-binding proteins (PBPs). nih.govnih.gov These enzymes are essential for the synthesis of the majority of peptide cross-links in bacteria like Escherichia coli. nih.govnih.gov

The transpeptidation reaction initiated by D,D-transpeptidases begins with the cleavage of the terminal D-alanine (D-Ala) from the pentapeptide side chain of a donor peptidoglycan strand. acs.orgnih.gov This cleavage of the D-Ala-D-Ala bond provides the energy for the subsequent formation of the new peptide bond in the cross-link. nih.gov The reaction proceeds through the formation of a covalent acyl-enzyme intermediate, where the penultimate D-Ala is linked to a serine residue in the active site of the PBP. acs.org

The acyl-enzyme intermediate then reacts with an acceptor peptidoglycan strand. Specifically, the carbonyl group of the D-alanine at the fourth position of the donor peptide is linked to the amino group of the meso-diaminopimelic acid (mDAP) at the third position of an adjacent peptide chain. microbiologyclass.netnih.gov This results in the formation of a D-Ala4-mDAP3 cross-link, a structure that is predominant in the peptidoglycan of many Gram-negative bacteria. nih.govnih.gov In E. coli, these 4→3 cross-links constitute the majority of the cross-bridges in the peptidoglycan sacculus. nih.gov

| Enzyme Class | Reaction Type | Donor Stem | Acceptor Stem | Resulting Cross-Link |

| D,D-Transpeptidases (PBPs) | 4→3 Cross-Linking | Pentapeptide | Peptide with mDAP | D-Ala4-mDAP3 |

In addition to the canonical 4→3 cross-links, some bacteria can form 3→3 cross-links through the action of L,D-transpeptidases. nih.govnih.gov These enzymes are structurally distinct from PBPs and utilize a different catalytic mechanism. nih.gov L,D-transpeptidases are responsible for the formation of meso-DAP3→meso-DAP3 cross-links. nih.gov

Unlike D,D-transpeptidases that use a pentapeptide donor, L,D-transpeptidases utilize a tetrapeptide donor stem, cleaving the mDAP3-D-Ala4 peptide bond. nih.gov The carbonyl of the mDAP at the third position of the donor stem is then linked to the side chain amino group of an mDAP residue in an acceptor stem. nih.govnih.gov While these 3→3 cross-links are less abundant than 4→3 cross-links in bacteria like E. coli under normal growth conditions, their synthesis can be elevated under certain conditions, such as in stationary phase or in response to β-lactam antibiotics. nih.govnih.gov In some bacteria, like Mycobacterium tuberculosis, 3→3 cross-links generated by L,D-transpeptidases can be the predominant form, especially in stationary phase. nih.gov

| Enzyme Class | Reaction Type | Donor Stem | Acceptor Stem | Resulting Cross-Link |

| L,D-Transpeptidases | 3→3 Cross-Linking | Tetrapeptide | Peptide with mDAP | mDAP3-mDAP3 |

In many Gram-positive bacteria, the cross-linking between peptidoglycan strands is not direct but occurs via an interpeptide bridge. microbiologyclass.netnih.gov A well-studied example is the pentaglycine (B1581309) bridge found in Staphylococcus aureus. nih.govnih.gov In these bacteria, the third position of the stem peptide is typically L-lysine instead of mDAP. glycopedia.eu

The formation of this bridge is a multi-step process catalyzed by a series of enzymes. For instance, in S. aureus, the FemX, FemA, and FemB enzymes sequentially add glycine (B1666218) residues to the L-lysine of the lipid II precursor. nih.gov The cross-linking is then completed by a transpeptidase that links the terminal glycine of the interpeptide bridge to the D-alanine at the fourth position of an adjacent peptide chain. nih.gov This creates a flexible and highly cross-linked peptidoglycan structure, which can be up to 90% cross-linked in S. aureus. nih.gov

| Organism Example | Bridge Composition | Linkage |

| Staphylococcus aureus | Pentaglycine | Links L-Lys3 to D-Ala4 |

Molecular Structure and Conformational Dynamics of the Pentapeptide Within Peptidoglycan

Advanced Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)

The determination of the precise molecular structure and conformational dynamics of the peptidoglycan pentapeptide relies on a combination of powerful analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) at the forefront.

Nuclear Magnetic Resonance (NMR) Spectroscopy has been instrumental in providing high-resolution information about the chemical structure, glycosidic linkages, peptide modifications, and spatial arrangements within peptidoglycan. molecularcloud.org Solid-state NMR (ssNMR) is particularly valuable for studying the intact, multi-gigadalton peptidoglycan polymer in its native-like environment. nih.govnih.gov Ultra-fast magic-angle spinning (MAS) NMR techniques have enabled the acquisition of highly resolved spectra of intact peptidoglycan, facilitating site-specific resonance assignments and the determination of internuclear distances. nih.gov For instance, NMR was used to determine the three-dimensional solution structure of a synthetic 2-kDa NAG-NAM(pentapeptide)-NAG-NAM(pentapeptide) fragment, revealing a right-handed helical conformation for the glycan backbone. pnas.org

Mass Spectrometry (MS) provides detailed information on the molecular weight and structural characteristics of peptidoglycan fragments, known as muropeptides, which are generated by enzymatic digestion of the peptidoglycan sacculus. molecularcloud.orgnih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are commonly employed. molecularcloud.org Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful methods for separating and identifying the diverse array of muropeptides, revealing details about the degree of cross-linking and various chemical modifications. nih.govnih.gov The development of specialized software, such as PGFinder, has facilitated the automated analysis of complex peptidoglycan LC-MS datasets. nih.gov

The following table summarizes the key spectroscopic methods and their primary contributions to understanding peptidoglycan structure:

| Spectroscopic Method | Primary Contribution | Key Findings |

| Solid-State NMR (ssNMR) | Provides atomic-resolution data on intact peptidoglycan structure, dynamics, and interactions. nih.govnih.gov | Revealed a surprisingly ordered and densely packed structure for S. aureus peptidoglycan with a 4-fold screw helical symmetry. nih.gov |

| Solution NMR | Determines the 3D structure of soluble peptidoglycan fragments in aqueous solution. pnas.org | Elucidated the right-handed helical conformation of a synthetic peptidoglycan tetrasaccharide. pnas.org |

| MALDI-TOF MS | Determines the molecular weights of muropeptides, allowing for the identification of different structural components. asm.org | Enabled the assignment of 45 different muropeptide structures in Lactococcus lactis. asm.org |

| LC-MS/MS | Separates and identifies the complex mixture of muropeptides, providing detailed information on cross-linking and modifications. nih.govnih.gov | Confirmed the presence of deacetylated N-acetylglucosamine residues and 3-3 cross-links in Clostridium difficile peptidoglycan. nih.gov |

Conformational Analysis of the Pentapeptide and Cross-Linked Motifs

The pentapeptide chain, typically composed of alternating L- and D-amino acids, exhibits significant conformational flexibility, which is crucial for the formation of a resilient and adaptable cell wall. nih.gov In many Gram-negative bacteria, the canonical pentapeptide sequence is L-Ala-γ-D-Glu-meso-diaminopimelic acid (mDAP)-D-Ala-D-Ala. nih.govglycopedia.eu

Spatial Arrangements within the Peptidoglycan Network

The spatial organization of the pentapeptides within the larger peptidoglycan network is a topic of ongoing research. Early models proposed a relatively flat, sheet-like structure. However, more recent evidence from solid-state NMR and other techniques points to a more complex three-dimensional architecture.

Studies on Staphylococcus aureus have revealed a surprisingly ordered and densely packed peptidoglycan structure where the glycan chains adopt a 4-fold screw helical symmetry. nih.gov This arrangement results in a periodicity of 40 Å for the disaccharide unit. nih.gov The peptide stems extend from the glycan backbone and are oriented in a way that facilitates the formation of a parallel, cross-linked lattice. nih.gov

The spatial arrangement of peptidoglycan synthesis has also been investigated using advanced imaging techniques. In ovoid-shaped bacteria like Streptococcus pneumoniae, new peptidoglycan synthesis occurs in distinct, regularly spaced "nodes" that form concentric rings at the division site. nih.gov

Computational Modeling and Simulation of Peptidoglycan Structures

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for investigating the structure and dynamics of peptidoglycan at an atomic level. nih.govresearchgate.netnih.gov These approaches allow researchers to build and test models of the peptidoglycan architecture that are difficult to study experimentally due to the polymer's size and complexity.

Computational methods have also been used to refine structural models based on experimental data, such as that obtained from NMR. For instance, NOE (Nuclear Overhauser Effect) restraints from NMR experiments can be used to guide molecular dynamics simulations to generate ensembles of structures consistent with the experimental data. pnas.org These validated computational models provide a powerful platform for understanding how the atomic-scale properties of the peptidoglycan pentapeptide give rise to the macroscopic structure and function of the bacterial cell wall. nih.gov

Peptidoglycan Remodeling, Turnover, and Recycling

Endogenous Peptidoglycan Hydrolases (Autolysins) and Their Specificities

A diverse group of enzymes, collectively known as peptidoglycan hydrolases or autolysins, are responsible for the controlled cleavage of specific bonds within the peptidoglycan meshwork. frontiersin.orgnih.gov These enzymes are essential for various physiological processes, including cell wall turnover, daughter cell separation, and biofilm formation. researchgate.net Based on their cleavage specificity, they are broadly classified into glycosidases, amidases, and peptidases. nih.govnih.gov The peptidases, which target the peptide portion of peptidoglycan, are further subdivided into carboxypeptidases and endopeptidases. nih.gov

Carboxypeptidases (e.g., D,D-Carboxypeptidases cleaving D-Ala5)

D,D-carboxypeptidases (DD-CPases) play a crucial role in trimming the pentapeptide side chains of newly synthesized peptidoglycan. plos.org These enzymes specifically hydrolyze the terminal D-alanine (D-Ala⁵) from the pentapeptide stem (L-Ala-γ-D-Glu-mDAP-D-Ala-D-Ala), generating a tetrapeptide. plos.orgfrontiersin.org This trimming process is vital for regulating the extent of peptidoglycan cross-linking, as tetrapeptides can act as acceptors in transpeptidation reactions but not as donors. In Escherichia coli, several DD-CPases, such as PBP5 and PBP6b, have been identified, and their activity is important for maintaining cell shape. researchgate.net The presence of multiple DD-CPases with different properties allows bacteria to adapt to varying environmental conditions, such as changes in pH. researchgate.net

L,D-carboxypeptidases, on the other hand, cleave the bond between the L-center of an amino acid and a D-alanine, such as the L-Lys³-D-Ala⁴ bond in some bacteria, to produce a tripeptide. plos.orgnih.gov This tripeptide is a key component in the peptidoglycan recycling pathway.

Endopeptidases (e.g., D,D-endopeptidases cleaving D-Ala4-mDAP3; D,L-endopeptidases cleaving D-Glu2-mDAP3)

Endopeptidases cleave peptide bonds within the cross-bridges that link adjacent glycan strands, playing a critical role in peptidoglycan expansion during cell elongation. nih.govnih.gov

D,D-endopeptidases specifically hydrolyze the D-Ala⁴-mDAP³ bond in the cross-links. In Vibrio cholerae, the D,D-endopeptidase ShyA is essential for cell elongation and has been shown to have a preference for cleaving cross-links where the acceptor stem is a tetrapeptide or tripeptide, rather than a pentapeptide. nih.gov This specificity may help to ensure that only mature, integrated peptidoglycan is cleaved, preventing the degradation of newly synthesized material. nih.gov

L,D-endopeptidases cleave the mDAP³-mDAP³ cross-links that are formed by L,D-transpeptidases. In E. coli, the L,D-endopeptidase MepK has been identified to cleave these specific cross-links, working in conjunction with D,D-endopeptidases to facilitate cell wall expansion. nih.gov

It is important to note that the cleavage of the D-Glu²-mDAP³ bond by a D,L-endopeptidase as specified in the outline is not a commonly reported activity for bacterial peptidoglycan endopeptidases. The primary targets for endopeptidases are the peptide cross-links. However, a variety of endopeptidases with different specificities exist to accommodate the diversity of peptidoglycan structures across bacterial species. frontiersin.orgnih.gov

| Enzyme Class | Example Enzyme | Organism | Bond Cleaved | Primary Function |

|---|---|---|---|---|

| D,D-Carboxypeptidase | PBP5, PBP6b | Escherichia coli | D-Ala⁴-D-Ala⁵ | Trimming of pentapeptide side chains |

| L,D-Carboxypeptidase | LdcB | Streptococcus pneumoniae | L-Lys³-D-Ala⁴ | Generation of tripeptides for recycling |

| D,D-Endopeptidase | ShyA | Vibrio cholerae | D-Ala⁴-mDAP³ | Cleavage of 4→3 cross-links for cell elongation |

| L,D-Endopeptidase | MepK | Escherichia coli | mDAP³-mDAP³ | Cleavage of 3→3 cross-links for cell wall expansion |

Molecular Mechanisms of Peptidoglycan Turnover

Peptidoglycan turnover is a continuous process where up to 50% of the cell wall can be degraded and replaced in a single generation. nih.govnih.gov This process begins in the periplasm (in Gram-negative bacteria) or the cell wall matrix (in Gram-positive bacteria) with the action of lytic transglycosylases and endopeptidases. Lytic transglycosylases cleave the β-1,4-glycosidic bonds in the glycan backbone, while endopeptidases sever the peptide cross-links. nih.gov This concerted action releases soluble peptidoglycan fragments, also known as muropeptides, of varying sizes. nih.gov

These fragments, such as the disaccharide-tetrapeptide, are then either released into the environment or transported into the cytoplasm for recycling. nih.govnih.gov The efficiency of this process varies between bacterial species.

Peptidoglycan Recycling Pathway

The recycling of peptidoglycan fragments is an energy-saving strategy that allows bacteria to reuse the building blocks of their cell wall. nih.gov This pathway is particularly well-characterized in Gram-negative bacteria like E. coli.

Transport of Peptidoglycan Fragments (e.g., Muramyl Tripeptide)

The transport of peptidoglycan fragments from the periplasm into the cytoplasm is mediated by specific permeases. The most well-known of these is AmpG, a transmembrane protein that transports anhydro-muropeptides. nih.gov In addition to AmpG, other transport systems, such as the oligopeptide transporter (Opp) system, can also import peptidoglycan fragments. nih.gov

Muramyl peptides, including muramyl dipeptide (MDP) and muramyl tripeptide (MTP), can be transported into host cells by peptide transporters like PepT1. nih.gov Within bacteria, the transport of the key recycled intermediate, the tripeptide L-Ala-γ-D-Glu-mDAP, is crucial for the recycling pathway.

Reincorporation of Recycled Components into Biosynthesis

Once inside the cytoplasm, the imported peptidoglycan fragments are further processed. The enzyme AmpD, an N-acetylmuramoyl-L-alanine amidase, cleaves the bond between N-acetylmuramic acid (MurNAc) and the peptide stem. nih.gov The resulting free peptide is then trimmed by carboxypeptidases to a tripeptide (L-Ala-γ-D-Glu-mDAP). nih.gov

This tripeptide is then directly reincorporated into the peptidoglycan synthesis pathway by the enzyme murein peptide ligase (Mpl). nih.govresearchgate.net Mpl catalyzes the ATP-dependent ligation of the tripeptide to UDP-N-acetylmuramic acid (UDP-MurNAc), forming UDP-MurNAc-tripeptide. nih.govosti.gov This intermediate then enters the de novo synthesis pathway, where D-alanyl-D-alanine is added by the MurF ligase to form the complete UDP-MurNAc-pentapeptide precursor. researchgate.net This precursor is then used to build new peptidoglycan.

| Component | Type | Function |

|---|---|---|

| AmpG | Transporter | Imports anhydro-muropeptides into the cytoplasm. |

| Opp | Transporter System | Imports oligopeptide fragments of peptidoglycan. |

| AmpD | Enzyme (Amidase) | Cleaves the MurNAc-peptide bond in the cytoplasm. |

| L,D-Carboxypeptidase | Enzyme | Trims tetrapeptides to tripeptides. |

| Mpl | Enzyme (Ligase) | Attaches the recycled tripeptide to UDP-MurNAc. |

| L-Ala-γ-D-Glu-mDAP | Molecule (Tripeptide) | The key recycled peptide component. |

Regulation of Peptidoglycan Pentapeptide Synthesis and Modification

Genetic Regulation of Biosynthetic Enzymes

The synthesis of the mDAP-containing pentapeptide is a multi-step enzymatic pathway, and the expression of the genes encoding these enzymes is meticulously controlled. The nascent peptidoglycan stem peptide typically has the sequence L-Ala-γ-D-Glu-mDAP-D-Ala-D-Ala. mdpi.com The enzymes involved in the synthesis of mDAP itself and its incorporation into the pentapeptide are key regulatory points.

The biosynthesis of mDAP is an essential pathway for most Gram-negative and some Gram-positive bacteria, not only for peptidoglycan synthesis but also for the synthesis of lysine (B10760008). researchgate.net Genes such as dapA, dapB, dapD, and dapE are involved in the mDAP biosynthetic pathway. asm.org In Mycobacterium bovis BCG, these genes have been identified and shown to be crucial for the bacterium. asm.org The regulation of these genes ensures a sufficient supply of mDAP for peptidoglycan synthesis. For instance, the expression of the murI gene, which encodes a glutamate (B1630785) racemase providing the D-glutamate for the pentapeptide, can be regulated by factors related to amino acid metabolism. nih.gov

A critical regulatory step is the amidation of the mDAP residue, a modification that has significant physiological consequences. In several bacteria, including Listeria monocytogenes and Bacillus subtilis, the enzyme AsnB has been identified as an amidotransferase responsible for the amidation of mDAP residues in the peptidoglycan. frontiersin.orgnih.gov The asnB gene in these organisms is often essential for growth under normal conditions, highlighting the importance of this modification. nih.gov In Corynebacteriales, the LtsA protein, a glutamine amidotransferase, is responsible for the specific amidation of DAP residues in peptidoglycan lipid intermediates. nih.gov The genetic regulation of these amidotransferases is therefore a key mechanism for controlling the chemical structure of the peptidoglycan pentapeptide.

| Gene | Enzyme | Function in Peptidoglycan Pentapeptide-mDAP3 Synthesis/Modification | Organism(s) |

| dapA, dapB, dapD, dapE | Enzymes of the DAP biosynthetic pathway | Synthesis of meso-diaminopimelic acid (mDAP) | Mycobacterium bovis BCG, E. coli |

| murI | Glutamate racemase | Production of D-glutamate for the pentapeptide stem | E. coli |

| asnB | Amidotransferase | Amidation of mDAP residues in the peptidoglycan | Listeria monocytogenes, Bacillus subtilis |

| ltsA | Glutamine amidotransferase | Amidation of DAP residues in peptidoglycan lipid intermediates | Corynebacterium glutamicum |

Environmental and Growth Phase-Dependent Modifications

Bacteria can alter the structure of their peptidoglycan, including the mDAP-containing pentapeptide, in response to environmental cues and as a function of their growth phase. These modifications are crucial for adaptation to changing and often harsh conditions. nih.gov

One of the key environmental factors influencing mDAP modification is the concentration of divalent cations like magnesium (Mg²⁺). In Bacillus subtilis, the proportion of amidated mDAP in the peptidoglycan is significantly reduced when cells are grown in the presence of excess Mg²⁺. nih.gov The asnB gene, responsible for mDAP amidation, becomes essential for viability in the absence of added Mg²⁺, suggesting that this modification is critical for cell wall integrity under certain ionic conditions. nih.gov The absence of mDAP amidation leads to a lethal deregulation of peptidoglycan hydrolysis, which can be suppressed by high levels of Mg²⁺. nih.gov

The growth phase of the bacteria can also influence the structure of the peptidoglycan pentapeptide. For example, during the stationary phase, bacteria may undergo significant remodeling of their cell wall, which can include alterations in the degree of cross-linking and modifications to the pentapeptide. While not directly demonstrated for the mDAP-pentapeptide, it is known that D-amino acids can be incorporated into peptidoglycan, potentially altering its structure and properties, especially during stationary phase. asm.org

Furthermore, exposure to stressors such as antibiotics or host immune factors can trigger changes in peptidoglycan structure. For instance, the presence of sub-lethal concentrations of antibiotics that target cell wall synthesis can lead to compensatory modifications in the peptidoglycan.

Post-Synthetic Modifications of Peptidoglycan Peptides (e.g., Amidation, Deacetylation)

After the initial synthesis of the peptidoglycan polymer, the pentapeptide side chains can undergo a variety of post-synthetic modifications. These modifications play a critical role in modulating the physical properties of the cell wall and in interactions with the host immune system.

Amidation:

Research has shown that mDAP amidation is a crucial strategy for some bacteria to evade the host's innate immune system. The intracellular pattern recognition receptor NOD1 recognizes the mDAP-containing peptidoglycan motif and triggers an immune response. nih.gov However, amidation of the mDAP residue can impair this recognition, allowing the bacteria to evade NOD1-mediated immunity. nih.govacs.org Studies using synthetic peptidoglycan fragments have confirmed that amidation of mDAP significantly reduces NOD1 activation. acs.org This modification is therefore a key virulence factor for certain pathogens. frontiersin.org

The amidation of mDAP also contributes to the resistance of bacteria to lysozyme (B549824), a key component of the innate immune system that degrades the peptidoglycan backbone. frontiersin.orgnih.gov In Listeria monocytogenes, loss of mDAP amidation leads to increased sensitivity to lysozyme. frontiersin.org Similarly, in Corynebacterium glutamicum, the loss of DAP amidation results in hyper-susceptibility to lysozyme and β-lactam antibiotics. nih.gov

Deacetylation:

Another important post-synthetic modification that affects the integrity of the peptidoglycan sacculus is the deacetylation of the N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues of the glycan backbone. nih.govnih.gov While not a direct modification of the pentapeptide itself, deacetylation of the glycan strand can indirectly influence the accessibility and function of the mDAP-containing peptides.

Deacetylation of NAG is catalyzed by peptidoglycan N-deacetylases, such as PgdA. nih.gov This modification is known to confer resistance to lysozyme by altering the substrate recognized by the enzyme. nih.gov In Legionella pneumophila, peptidoglycan deacetylation is important for the function of the Dot/Icm type IV secretion system and for intracellular survival. nih.gov The lipoprotein DotK, which has a putative peptidoglycan-binding domain that recognizes the mDAP subunit, is thought to be affected by the acetylation state of the peptidoglycan. nih.gov This suggests a link between glycan deacetylation and the function of proteins that interact with the mDAP-containing peptide.

| Modification | Enzyme(s) | Effect on this compound Function |

| Amidation of mDAP | AsnB, LtsA | Evades NOD1 immune recognition, increases lysozyme resistance, contributes to virulence. |

| Deacetylation of NAG | PgdA | Increases lysozyme resistance, can indirectly affect proteins that bind to the mDAP-containing peptidoglycan. |

Role of Peptidoglycan Pentapeptide in Bacterial Adaptations

Molecular Mechanisms of Cell Shape Determination and Maintenance

The shape of a bacterium is not arbitrary; it is meticulously defined and maintained by the structural properties of its peptidoglycan sacculus. researchgate.netnih.gov The peptidoglycan pentapeptide-mDAP3 is integral to this process. The arrangement and orientation of the glycan strands, cross-linked by these pentapeptides, form a scaffold that dictates whether a bacterium will be spherical, rod-shaped, or spiral. biologyinsights.com The peptide component, with its specific amino acid sequence, provides the necessary flexibility for the cell to expand and divide without compromising its structural integrity. biologyinsights.comnih.gov

The primary mechanism of cross-linking involves enzymes known as D,D-transpeptidases, or penicillin-binding proteins (PBPs). nih.govelifesciences.org These enzymes catalyze the formation of a peptide bond between the D-alanine at the fourth position of a donor pentapeptide and the meso-diaminopimelic acid at the third position of an acceptor peptide stem. nih.govelifesciences.orgnih.gov This creates the common 4→3 cross-link that is predominant in the peptidoglycan of many bacteria, including Escherichia coli. nih.govasm.org

However, bacteria also possess alternative cross-linking mechanisms. L,D-transpeptidases, for instance, can form 3→3 cross-links by creating a peptide bond between the mDAP3 residues of two adjacent peptide stems. nih.govnih.govresearchgate.net This bypasses the canonical D,D-transpeptidase pathway and can contribute to resistance against β-lactam antibiotics, which target PBPs. nih.govnih.gov The existence of these dual mechanisms highlights the sophisticated molecular machinery bacteria employ to maintain their cell wall and, consequently, their shape under various conditions.

Influence of Cross-Linking Degree on Peptidoglycan Properties

The extent of cross-linking within the peptidoglycan matrix significantly influences the physical properties of the bacterial cell wall. A higher degree of cross-linking results in a more rigid and less porous structure, enhancing the cell's ability to withstand mechanical stress and environmental insults. biologyinsights.comaps.org Conversely, a lower degree of cross-linking leads to a more flexible and porous cell wall. biologyinsights.com In a typical growing E. coli cell, approximately 40% of the peptides are cross-linked. nih.gov

The type of cross-link also plays a critical role. The conventional 4→3 cross-links formed by D,D-transpeptidases are essential for maintaining the fundamental integrity and viability of the cell envelope. asm.org The less common 3→3 cross-links, catalyzed by L,D-transpeptidases, are implicated in providing additional stability and rigidity to the peptidoglycan, particularly during stationary phase or under stress conditions. asm.org Recent studies have also shown that these L,D-cross-links can inhibit the activity of lytic transglycosylases, which are enzymes that break down peptidoglycan chains. technologynetworks.comnih.gov This inhibitory action helps protect the bacterium from its own autolytic enzymes as well as from external threats like phage-derived lysins. technologynetworks.comnih.gov

The interplay between the degree and type of cross-linking allows bacteria to fine-tune the mechanical properties of their cell wall in response to their environment. This adaptability is crucial for survival and proliferation in diverse and often hostile niches.

Table 1: Influence of Cross-Linking on Peptidoglycan Properties

| Property | High Cross-Linking Degree | Low Cross-Linking Degree |

| Rigidity | Increased biologyinsights.com | Decreased biologyinsights.com |

| Porosity | Decreased biologyinsights.com | Increased biologyinsights.com |

| Mechanical Strength | Enhanced biologyinsights.comaps.org | Reduced |

| Flexibility | Reduced nih.gov | Increased nih.gov |

Adaptive Changes in Peptidoglycan Peptide Composition and Cross-Linking

Bacteria exhibit remarkable adaptability by modifying the composition and cross-linking of their peptidoglycan in response to environmental cues and selective pressures. nih.govnih.gov These changes can confer resistance to antibiotics, facilitate evasion of the host immune system, and promote survival under stressful conditions. biologyinsights.comnih.gov

One significant adaptation is the alteration of the peptide stem itself. For instance, in Staphylococcus aureus, the substitution of D-isoglutamine with D-glutamate at the second position of the stem peptide has been correlated with a decrease in the level of cross-linking. nih.gov In Streptomyces coelicolor, glycine (B1666218) can substitute for L-alanine at the first position or D-alanine at the fourth or fifth positions of the pentapeptide chain, with the frequency of these substitutions changing during different growth phases. asm.org

Furthermore, the type of cross-linking can be dynamically altered. In E. coli, exposure to cold shock leads to an increase in the frequency of 3→3 cross-links, mediated by the L,D-transpeptidase LdtD. asm.org This suggests that remodeling the peptidoglycan architecture is a key strategy for adapting to temperature fluctuations. Similarly, during aging of Streptomyces coelicolor mycelia, there is an increase in the proportion of 3→3 cross-links. asm.org This adaptive modification likely enhances the structural integrity of the cell wall as the culture matures.

The ability to modulate the peptide composition and the nature of cross-linking provides bacteria with a powerful mechanism to adapt their cell wall to a wide array of environmental challenges, ensuring their continued survival and propagation. nih.gov

Table 2: Examples of Adaptive Changes in Peptidoglycan

| Organism | Adaptive Change | Functional Consequence |

| Escherichia coli | Increased 3→3 cross-links upon cold shock. asm.org | Adaptation to low temperatures. asm.org |

| Staphylococcus aureus | Glutamate (B1630785) substitution for glutamine in the stem peptide. nih.gov | Decreased peptidoglycan cross-linking. nih.gov |

| Streptomyces coelicolor | Increased 3→3 cross-links during mycelial aging. asm.org | Enhanced cell wall integrity in older cultures. asm.org |

| Streptomyces coelicolor | Glycine substitutions in the peptide stem. asm.org | Varies with growth phase. asm.org |

Analytical Methodologies for Peptidoglycan Pentapeptide Research

High-Performance Liquid Chromatography (HPLC) for Muropeptide Analysis

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase configuration (RP-HPLC), is a cornerstone technique for the separation and quantification of muropeptides derived from peptidoglycan digestion. nih.govnih.gov This method is instrumental in characterizing the composition of the cell wall, including the relative abundance of different muropeptide species, the extent and nature of cross-linking, and the length of the glycan strands. nih.gov

The process typically involves the digestion of purified peptidoglycan sacculi with a muramidase, such as mutanolysin, to break it down into soluble muropeptide fragments. nih.govsemanticscholar.org These fragments are then separated by HPLC. A common approach utilizes a C18 column and a gradient of a polar solvent (like a phosphate (B84403) buffer) and a less polar organic solvent (such as methanol (B129727) or acetonitrile) to elute the muropeptides based on their hydrophobicity. researchgate.netelifesciences.org Detection is often performed by monitoring the absorbance at a low UV wavelength, typically around 205-207 nm, which is characteristic of the peptide bond. nih.govresearchgate.net

The resulting chromatogram displays a series of peaks, each corresponding to a different muropeptide. By comparing the chromatograms of peptidoglycan from different bacterial strains or growth conditions, researchers can identify significant alterations in cell wall composition. For instance, an increase in a specific peak might indicate a change in the prevalence of a particular type of cross-link. nih.gov The high reproducibility and quantitative nature of HPLC make it an invaluable tool for investigating the effects of genetic or environmental perturbations on peptidoglycan structure. nih.gov More advanced ultra-performance liquid chromatography (UPLC) systems offer reduced sample volume requirements and faster separation times, enabling higher throughput analysis. semanticscholar.org

| Parameter | Description | Common Values/Ranges | Reference |

|---|---|---|---|

| Stationary Phase | The solid support within the column that separates the analytes. | ODS-Hypersil (C18), ACQUITY UPLC CSH C18 | researchgate.netelifesciences.org |

| Mobile Phase A | The weaker solvent in the gradient elution. | 50 mM Sodium Phosphate Buffer (pH 4.5), 0.1% Formic Acid in Water | researchgate.netelifesciences.org |

| Mobile Phase B | The stronger solvent in the gradient elution. | Methanol, Acetonitrile with 0.1% Formic Acid | researchgate.netelifesciences.org |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.25 - 0.5 ml/min | nih.govresearchgate.netelifesciences.org |

| Detection Wavelength | The wavelength of UV light used to detect the muropeptides. | 205 nm, 207 nm | nih.govresearchgate.net |

| Gradient | The programmed change in the mobile phase composition over time. | Linear gradient, e.g., 0-25% Methanol over 120 min | researchgate.net |

Mass Spectrometry (MS and MS/MS) for Compositional and Structural Insights

Mass spectrometry (MS), and particularly tandem mass spectrometry (MS/MS), is an indispensable tool for elucidating the precise composition and structure of muropeptides separated by HPLC. nih.govresearchgate.net When coupled with liquid chromatography (LC-MS), it allows for the online identification of the components of each peak in the chromatogram. nih.gov

In a typical workflow, the eluent from the HPLC is directed into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the intact muropeptide ions, providing their molecular weights. This information alone can help to tentatively identify known muropeptides. researchgate.net

For definitive structural characterization, tandem mass spectrometry (MS/MS) is employed. In this technique, a specific muropeptide ion (a precursor ion) is selected and then fragmented within the mass spectrometer. The resulting fragment ions are then analyzed to produce an MS/MS spectrum. The fragmentation pattern provides detailed information about the sequence of amino acids in the peptide stem and the nature of the chemical bonds. This allows for the differentiation between various types of cross-links, such as the common d-Ala-mDAP (4-3) cross-links and the less frequent mDAP-mDAP (3-3) cross-links. nih.gov For example, the identical molecular mass of a tri-tetra cross-linked dimer can be resolved into its specific 3-3 linkage through analysis of its tandem mass spectrum. nih.gov

Recent advancements have led to the development of high-throughput automated muropeptide analysis (HAMA) platforms that utilize UPLC-MS/MS and in-silico fragmentation matching to comprehensively identify and quantify muropeptide structures. elifesciences.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy offers atomic-level insights into the structure, dynamics, and interactions of peptidoglycan. nih.gov Solid-state NMR (ssNMR) is particularly powerful for studying intact, multi-gigadalton peptidoglycan sacculi, which are not amenable to traditional solution-state NMR or X-ray crystallography due to their size and heterogeneity. nih.govresearchgate.net

By using techniques like ultra-fast magic-angle spinning (MAS), highly resolved spectra of intact peptidoglycan can be obtained. nih.gov NMR can provide information on the conformation of the glycan strands and the peptide stems. While obtaining site-specific resonance assignments for the entire intact peptidoglycan can be challenging, analysis of enzymatically digested fragments by solution-state NMR can aid in this process. nih.gov

Proton-proton correlation experiments in ssNMR open the possibility of studying intact cell walls without the need for isotopic labeling. nih.gov Furthermore, NMR can be used to probe the dynamics of the peptidoglycan network and to study its interactions with proteins and other molecules. researchgate.net

Cryo-Electron Microscopy (Cryo-EM) and Advanced Imaging Techniques

In Cryo-EM, a sample is rapidly flash-frozen in a thin layer of vitreous (non-crystalline) ice, which preserves the natural conformation of the molecules. americanpeptidesociety.org The frozen sample is then imaged using a transmission electron microscope at cryogenic temperatures. formulationbio.com By collecting thousands of two-dimensional images from different angles, a three-dimensional reconstruction of the object can be generated. americanpeptidesociety.orgufl.edu

While resolving the fine details of a single pentapeptide within the vast peptidoglycan network is beyond the current capabilities of Cryo-EM, the technique is invaluable for visualizing the larger-scale organization of the cell wall. Cryo-electron tomography (cryo-ET), a related technique, can provide three-dimensional images of intact cells, revealing the in-situ structure of the peptidoglycan layer and its spatial relationship with other cellular components. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy

For peptidoglycan, the amide I and amide II bands in the FTIR spectrum are particularly informative. These bands arise from the vibrations of the peptide bonds in the stem peptides and are sensitive to the secondary structure (e.g., random coil, β-sheet). nih.govnews-medical.net Analysis of these bands can reveal information about the conformation of the peptide chains within the peptidoglycan network. nih.gov

FTIR can also provide information about the glycan backbone through the absorption bands associated with the sugar rings. nih.gov The technique is non-destructive and requires minimal sample preparation, making it a useful tool for comparative studies of peptidoglycan from different sources or for monitoring conformational changes in response to environmental factors. nih.govnews-medical.net

| Absorption Band | Approximate Wavenumber (cm-1) | Associated Molecular Vibration | Structural Information | Reference |

|---|---|---|---|---|

| Amide A | ~3300 | N-H stretching | Hydrogen bonding | nih.gov |

| Amide I | ~1657 | C=O stretching of peptide bonds | Protein secondary structure (α-helix, β-sheet, random coil) | nih.gov |

| Amide II | ~1534 | N-H bending and C-N stretching | Protein secondary structure | nih.gov |

| Sugar Ring Modes | 1200 - 800 | Complex vibrations of the sugar rings | Conformation of the glycan backbone | nih.gov |

Enzymatic Digestion and Hydrolysis for Fragment Preparation

The analysis of the detailed chemical structure of peptidoglycan is predicated on its breakdown into smaller, more manageable fragments. This is primarily achieved through enzymatic digestion. semanticscholar.org

Muramidases, such as lysozyme (B549824) and mutanolysin, are enzymes that cleave the β-1,4-glycosidic bonds between N-acetylmuramic acid (MurNAc) and N-acetylglucosamine (GlcNAc) in the glycan strands. semanticscholar.orgresearchgate.net This digestion releases the muropeptides, which consist of a disaccharide unit with a peptide stem attached. nih.gov The choice of enzyme can be critical, as some may have different cleavage efficiencies or specificities.

Synthetic Approaches to Peptidoglycan Pentapeptide and Derivatives As Research Tools

Challenges in Chemical Synthesis of Peptidoglycan Fragments

The total chemical synthesis of PGN fragments is fraught with significant challenges owing to the molecule's complex and unique structure. researchgate.netmdpi.com These difficulties stem from the stereochemical complexity of the carbohydrate backbone, the specific nature of the peptide stem, and the need for orthogonal protection strategies to manage the numerous reactive functional groups.

Key difficulties include:

Stereoselective Glycosylation: The single most demanding aspect of PGN fragment synthesis is controlling the stereochemistry of the glycosidic bond between N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM). researchgate.netnih.gov Achieving the natural β-(1,4) linkage with high selectivity is a persistent challenge that requires careful selection of glycosyl donors, acceptors, and reaction conditions. mdpi.com

Synthesis and Incorporation of meso-Diaminopimelic Acid (mDAP): The amino acid meso-diaminopimelic acid, a key component in the peptide stem of many Gram-negative bacteria, is a challenging synthetic target in its own right, with multiple lengthy synthetic routes published. researchgate.netnih.gov Furthermore, the synthesis must be designed to selectively incorporate only the L-stereocenter of the symmetric meso-DAP molecule into the growing peptide chain. researchgate.net

Orthogonal Protecting Group Strategy: The synthesis must employ a complex array of protecting groups for the various hydroxyl, amino, and carboxyl functions present in the molecule. These groups must be "orthogonal," meaning each type can be removed under specific conditions without affecting the others. mdpi.com The chosen protecting groups must be compatible with both glycosylation and peptide coupling reaction conditions, and their selection can influence the stereochemical outcome of the glycosylation steps. mdpi.com

| Challenge | Description | Key Chemical Moieties Involved |

|---|---|---|

| Stereoselective Glycosylation | Formation of the correct β-(1,4) linkage between sugar units is difficult to control. researchgate.netmdpi.com | N-acetylglucosamine (NAG), N-acetylmuramic acid (NAM) |

| Muramic Acid Synthesis | Requires a multistep sequence to install the lactyl group onto the O-3 position of a NAG derivative. nih.gov | Glucosamine (B1671600) derivative, Lactyl group |

| meso-DAP Incorporation | The synthesis of meso-DAP is lengthy, and its symmetric nature complicates stereoselective incorporation into the peptide. researchgate.net | meso-diaminopimelic acid (mDAP) |

| Orthogonal Protection | Requires a complex strategy of protecting and deprotecting multiple functional groups (hydroxyl, amino, carboxyl) at specific times. mdpi.com | Entire PGN monomer |

Multistep Synthetic Routes for Muramyl Peptides

Given the challenges, the synthesis of muramyl peptides and larger PGN fragments is inherently a multistep endeavor. Researchers have developed several strategic approaches to construct these molecules. Muramyl dipeptide (MDP), or N-acetylmuramyl-L-alanyl-D-isoglutamine, is the smallest biologically active component of the bacterial cell wall and its synthesis has been a foundational area of research. google.comgoogle.com

Synthetic strategies can be broadly categorized:

Sequential Assembly: A common approach involves the synthesis of the peptide and carbohydrate components separately, followed by their conjugation. For instance, the dipeptide L-alanyl-D-isoglutamine can be synthesized and protected, then coupled to a suitably activated and protected N-acetylmuramic acid derivative to form MDP. google.com This strategy allows for the optimization of peptide and carbohydrate chemistries in isolation before the crucial coupling step.

Convergent and Orthogonal Synthesis: For more complex fragments, such as the full pentapeptide monomer or oligomers, more advanced strategies are necessary. Fukase and co-workers developed a notable orthogonal synthesis that enabled the creation of the required building blocks to assemble a complex octasaccharide, (NAG-NAM)₄, bearing two amino acid strands. mdpi.com This approach relies on a carefully planned sequence of protection, glycosylation, and peptide coupling steps, where functional groups are selectively unmasked for reaction without disturbing other parts of the molecule. mdpi.com

Disaccharide-First Approach: An alternative strategy involves first synthesizing the NAG-NAM disaccharide unit. mdpi.com Following the formation of the critical glycosidic bond, the peptide chain is then built upon the NAM residue. A potential complication of this route is the risk of intramolecular lactonization of the muramic acid derivative if the O-4 position is free. mdpi.com

| Step | Generalized Sequential Synthesis Example (for MDP) |

|---|---|

| 1 | Protect functional groups of L-alanine and D-isoglutamine. |

| 2 | Couple the protected amino acids to form the dipeptide L-Ala-D-isoGln. google.com |

| 3 | Synthesize protected N-acetylmuramic acid (NAM) from a glucosamine derivative. nih.gov |

| 4 | Activate the carboxyl group of the NAM lactyl moiety. |

| 5 | Couple the activated NAM to the N-terminus of the dipeptide. |

| 6 | Perform final deprotection steps to yield Muramyl Dipeptide (MDP). |

Stereoselective Glycosylation Strategies

The pursuit of a general and highly stereoselective method for forming the β-(1,4) glycosidic bond remains a central theme in PGN synthesis. mdpi.comnih.gov The stereochemical outcome is heavily influenced by the nature of the protecting group at the C-2 position of the glycosyl donor, as well as the reaction conditions.

Neighboring Group Participation: This is the most common strategy to achieve β-selectivity. An N-protecting group on the C-2 amino function of the glycosyl donor, such as an N-acetyl or N-phthaloyl group, can attack the anomeric center during the reaction. mdpi.com This forms a rigid bicyclic oxazolinium intermediate, which sterically shields the alpha-face of the anomeric carbon. The incoming glycosyl acceptor can then only attack from the beta-face, resulting in the desired β-glycoside.

Advanced Participating Groups: More sophisticated participating groups have been designed to control stereoselectivity. For example, research by Boons and colleagues demonstrated that a (1S)-phenyl-2-(phenylsulfanyl)ethyl moiety at C-2 could be used to direct α-glycosylation through the formation of a sulfonium (B1226848) ion intermediate. nih.gov While this specific example yields an alpha-linkage, it highlights the principle of using carefully designed participating auxiliaries to control stereochemical outcomes. The combination of different participating groups allows for the synthesis of a wide variety of oligosaccharides. nih.gov

Long-Range Participation: In some cases, protecting groups distant from the anomeric center can influence stereoselectivity. It has been shown that a levulinoyl group, through the formation of a hydrogen bond, can significantly improve β-selectivity in the glycosylation of highly branched acceptors. researchgate.net

Reaction Condition Optimization: Beyond protecting groups, the choice of solvent, temperature, and glycosylation promoter (activator) are all critical variables that must be fine-tuned to maximize the yield and stereoselectivity of the desired product. mdpi.com

| Strategy | Mechanism | Typical Outcome |

|---|---|---|

| Neighboring Group Participation | A C-2 participating group (e.g., N-acetyl) forms a cyclic intermediate, blocking one face from attack. mdpi.com | β-glycoside |

| Non-Participating Group | A C-2 group that cannot form a cyclic intermediate is used (e.g., an azide). The outcome depends on other factors like solvent and temperature (the anomeric effect). | Mixture of α/β or predominantly α-glycoside |

| Advanced Auxiliaries | Specially designed groups are installed at C-2 to direct the reaction towards a specific stereoisomer. nih.gov | α- or β-glycoside, depending on the auxiliary |

| Long-Range Participation | A distant functional group influences the reaction stereochemistry, often via hydrogen bonding. researchgate.net | Can enhance selectivity (e.g., β-selectivity) |

Use of Natural Biopolymers as Starting Materials

An alternative to the total synthesis of PGN fragments from simple chemical precursors is the use of natural biopolymers as starting materials. mdpi.comnih.gov This approach leverages the abundance of naturally occurring polysaccharides that can be chemically modified to produce the desired structures, often aligning with principles of green chemistry. youtube.com

Chitin and Cellulose as Precursors: Chitin, a polymer of N-acetylglucosamine (NAG) found in crustacean shells and fungi, is an ideal starting material as it already contains the NAG backbone of peptidoglycan. mdpi.comresearchgate.net Similarly, cellulose, a polymer of glucose, can also be used. These biopolymers can be extracted from biomass and then subjected to controlled depolymerization to yield mono- or oligosaccharides. youtube.comresearchgate.net

Chemical Modification: Once the basic sugar unit (e.g., NAG from chitin) is obtained, it can be chemically transformed into the more complex building blocks required for PGN synthesis. This includes the conversion of NAG to NAM by adding the lactyl group, followed by peptide coupling and further glycosylation reactions.

Advantages: This strategy can significantly shorten the synthetic route by providing a pre-built, stereochemically defined carbohydrate core. It utilizes renewable resources and can be more cost-effective and environmentally friendly than total synthesis approaches that begin from simple, non-renewable petrochemical sources. mdpi.comfas.org The production of biopolymers often involves processes like microbial fermentation or direct extraction from biomass such as plants or marine organisms. youtube.comfas.org

| Biopolymer | Natural Source | Relevance to PGN Synthesis |

|---|---|---|

| Chitin | Crustacean shells, fungi mdpi.comresearchgate.net | A polymer of N-acetylglucosamine (NAG), providing a direct precursor for the PGN backbone. researchgate.net |

| Cellulose | Plants, bacteria mdpi.com | A polymer of glucose, which can be chemically converted into the necessary glucosamine derivatives. |

| Starch | Plants (e.g., corn, potatoes) youtube.com | A polymer of glucose, serving as another abundant starting point for carbohydrate chemistry. |

Peptidoglycan Pentapeptide in Host Microbe Molecular Interactions Excluding Clinical Trials

Peptidoglycan Fragments as Molecular Patterns (PAMPs)

The innate immune system has evolved to recognize conserved molecular structures unique to microorganisms, known as pathogen-associated molecular patterns (PAMPs). nih.govwikipedia.org Peptidoglycan (PGN), an essential component of the bacterial cell wall, is a prime example of a PAMP. nih.govnih.gov Fragments of PGN are released during bacterial growth, division, and destruction, and these fragments can be detected by the host's innate immune system, triggering an immune response. nih.govasm.org These microbial signatures are also sometimes referred to as microbe-associated molecular patterns (MAMPs), acknowledging that they are present in both pathogenic and non-pathogenic bacteria. nih.govacs.org

The recognition of PGN fragments is a critical first step in alerting the host to the presence of bacteria. wikipedia.org This interaction initiates signaling cascades that lead to the production of pro-inflammatory cytokines and chemokines, which are signaling molecules that orchestrate the immune response. quizlet.comnih.gov This process is fundamental to both clearing bacterial infections and maintaining immune homeostasis. nih.govnih.gov

Recognition by Host Pattern Recognition Receptors (PRRs)

The host immune system employs a variety of pattern recognition receptors (PRRs) to detect PAMPs like peptidoglycan fragments. nih.govwikipedia.org These receptors can be located on the cell surface, within intracellular compartments, or secreted into the bloodstream and tissues. wikipedia.org Key families of PRRs involved in peptidoglycan recognition include the nucleotide-binding oligomerization domain (NOD)-like receptors (NLRs) and the peptidoglycan recognition proteins (PGRPs or PGLYRPs). nih.govnih.gov

NOD-like Receptors (NLRs): These are cytoplasmic proteins that survey the cell's interior for the presence of microbial components. wikipedia.org The most well-characterized NLRs for peptidoglycan recognition are NOD1 and NOD2. nih.gov Upon binding their respective PGN ligands, NOD1 and NOD2 undergo a conformational change, leading to the activation of downstream signaling pathways, notably the NF-κB and MAPK pathways, which are crucial for inducing inflammatory responses. wikipedia.orgnih.gov

Peptidoglycan Recognition Proteins (PGRPs): Mammals have four PGRPs: PGLYRP1, PGLYRP2, PGLYRP3, and PGLYRP4. nih.govresearchgate.net These can be secreted proteins or associated with cells. wikipedia.orgnih.gov PGLYRPs can have direct bactericidal activity or function as enzymes that hydrolyze peptidoglycan, thereby modulating its pro-inflammatory potential. nih.govnih.gov For instance, PGLYRP2 is an N-acetylmuramoyl-L-alanine amidase that breaks down PGN. nih.gov In contrast, PGLYRP1, PGLYRP3, and PGLYRP4 can directly kill bacteria. nih.gov

The interaction between PGN fragments and these PRRs is a highly specific process that allows the immune system to distinguish between different types of bacteria and mount an appropriate response.

NOD1 is a key intracellular PRR that exhibits specificity for a particular type of peptidoglycan fragment containing γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP). nih.govnih.gov This specific PGN motif is predominantly found in the cell walls of Gram-negative bacteria and certain Gram-positive bacteria. nih.govresearchgate.net The recognition of iE-DAP by NOD1 is a critical mechanism for the host to detect the presence of these specific bacterial types. researchgate.net

The interaction between iE-DAP and the leucine-rich repeat (LRR) domain of NOD1 is direct and leads to the activation of the receptor. nih.gov This activation initiates a signaling cascade that results in the production of pro-inflammatory cytokines and other immune mediators, contributing to the host's defense against these bacteria. nih.gov

NOD2, another crucial intracellular PRR, is responsible for recognizing muramyl dipeptide (MDP), which is a conserved structural motif found in the peptidoglycan of nearly all bacteria, both Gram-positive and Gram-negative. nih.govh1.conih.gov MDP consists of N-acetylmuramic acid linked to a dipeptide, typically L-alanyl-D-isoglutamine. nih.govuniversityofgalway.ie The recognition of MDP by NOD2 is stereoselective, meaning that changes in the stereochemistry of the amino acids can abolish its ability to stimulate NOD2. nih.govuniversityofgalway.ie

The leucine-rich repeat (LRR) domain of NOD2 is the proposed site for the direct binding of MDP. nih.gov This interaction is a high-affinity binding event that triggers the activation of NOD2 and subsequent downstream signaling pathways, leading to an inflammatory response. nih.gov While MDP is the minimal essential structure for NOD2 recognition, the receptor can also be activated by larger PGN fragments such as muramyl tripeptides and tetrapeptides. nih.gov For example, NOD1 can detect a tripeptide containing meso-DAP. researchgate.net The ability of the innate immune system to recognize these different PGN fragments allows for a nuanced response to bacterial presence. nih.gov

Bacterial Strategies for Evading Host Recognition through Peptidoglycan Modification

To counteract the host's immune surveillance, bacteria have evolved sophisticated strategies to modify their peptidoglycan structure and evade recognition by PRRs. nih.govnih.gov These modifications can prevent the degradation of the bacterial cell wall by host enzymes like lysozyme (B549824) and can also directly interfere with the binding of PGN fragments to their cognate PRRs. nih.govasm.org By altering their PGN, bacteria can effectively dampen or completely avoid the host's inflammatory response, thereby promoting their survival and facilitating infection. nih.govjohnshopkins.edu

Common peptidoglycan modifications include:

N-deacetylation: As seen in Listeria monocytogenes, the removal of acetyl groups from N-acetylglucosamine residues in the peptidoglycan backbone confers resistance to lysozyme. nih.gov This prevents the release of immunostimulatory PGN fragments. nih.gov

O-acetylation: The addition of acetyl groups to the C-6 hydroxyl of N-acetylmuramic acid residues, a strategy used by pathogens like Staphylococcus aureus and Neisseria gonorrhoeae, also provides resistance to lysozyme. asm.org

N-glycolylation: Mycobacterium tuberculosis modifies its peptidoglycan by replacing the N-acetyl group of muramic acid with an N-glycolyl group, which can alter immune recognition. acs.org

Amidation of meso-diaminopimelic acid (mDAP): This modification can affect recognition by PRRs like NOD1. nih.gov

These modifications highlight the dynamic nature of the host-pathogen relationship, where the host continuously evolves to detect pathogens, and pathogens, in turn, develop mechanisms to evade this detection. nih.gov

Emerging Research Directions and Future Perspectives

Novel Enzymatic Pathways in Peptidoglycan Biology

Recent investigations have moved beyond the canonical pathways of peptidoglycan synthesis to uncover a host of novel enzymatic activities that contribute to the maturation, recycling, and stress-induced adaptation of the cell wall. These pathways often involve the Peptidoglycan Pentapeptide-mDAP3 and are crucial for bacterial resilience and pathogenesis.

A significant area of discovery has been the identification and characterization of L,D-transpeptidases (Ldts) , which provide an alternative mechanism for cross-linking peptidoglycan. nih.govnih.gov Unlike the classical D,D-transpeptidases, which are the primary targets of β-lactam antibiotics, L,D-transpeptidases form 3→3 cross-links between two meso-DAP residues of adjacent peptide stems. nih.govelifesciences.org In Escherichia coli, enzymes such as YcbB and YnhG have been identified as responsible for generating these atypical meso-DAP3→meso-DAP3 cross-links. nih.govresearchgate.net This pathway becomes particularly important under conditions of β-lactam stress, where the L,D-transpeptidase activity of YcbB can bypass the inhibited D,D-transpeptidases, leading to high-level antibiotic resistance. nih.govelifesciences.org Other L,D-transpeptidases, including ErfK, YcfS, and YbiS, are involved in anchoring proteins like the Braun lipoprotein to the peptidoglycan. nih.govresearchgate.net

The peptidoglycan recycling pathway represents another critical enzymatic frontier. In many Gram-negative bacteria, up to 60% of the cell wall's mDAP-containing components are salvaged during cell growth and division. nih.gov This process involves a suite of enzymes that degrade the peptidoglycan into smaller fragments, which are then transported back into the cytoplasm for reuse. Key enzymes in this pathway include the permease AmpG, which transports GlcNAc-anhMurNAc with attached peptides into the cell, and the murein peptide ligase (Mpl), which directly reattaches the recycled tripeptide (L-Ala-D-Glu-mDAP) to UDP-MurNAc. nih.gov The L,D-carboxypeptidase LdcA is essential for trimming tetrapeptides to tripeptides for efficient recycling by Mpl; its absence leads to the accumulation of UDP-MurNAc-tetrapeptide and subsequent cell lysis. researchgate.net This recycling pathway is not only a matter of metabolic economy but is also intricately linked to signaling and antibiotic resistance. nih.govtechnologynetworks.com

Furthermore, research has shed light on the importance of peptidoglycan-modifying enzymes that "edit" the structure of the pentapeptide. Carboxypeptidases, for instance, remove the terminal D-alanine from the pentapeptide, a process that controls the availability of subunits for transpeptidation. nih.gov In Vibrio cholerae, the incorporation of non-canonical D-amino acids into the pentapeptide stem has been observed, a process mediated by promiscuous ligases and L,D-transpeptidases. nih.gov This modification can alter the properties of the cell wall and affect its recognition by the host immune system. technologynetworks.comnih.gov

The coordinated action of these novel enzymatic pathways—L,D-transpeptidation, recycling, and modification—highlights the remarkable plasticity of the bacterial cell wall. Understanding the intricate functions and regulation of these enzymes is paramount for developing next-generation therapeutics that can overcome existing resistance mechanisms.

Table 1: Key Novel Enzymes in this compound Biology

| Enzyme Class | Specific Enzyme(s) (Example) | Function | Organism Example |

| L,D-Transpeptidases | YcbB, YnhG | Catalyze formation of 3→3 (meso-DAP3→meso-DAP3) cross-links. nih.govresearchgate.net | Escherichia coli |

| L,D-Transpeptidases | ErfK, YcfS, YbiS | Anchor Braun lipoprotein to peptidoglycan. nih.govresearchgate.net | Escherichia coli |

| Murein Peptide Ligase | Mpl | Reattaches recycled tripeptide (L-Ala-D-Glu-mDAP) to UDP-MurNAc. nih.gov | Escherichia coli |

| L,D-Carboxypeptidase | LdcA | Trims tetrapeptides to tripeptides during recycling. researchgate.net | Escherichia coli |

| D,D-Carboxypeptidase | DacA (PBP5) | Removes terminal D-Ala from pentapeptides, controlling substrate for transpeptidation. nih.gov | Escherichia coli |

| Permease | AmpG | Transports peptidoglycan fragments into the cytoplasm for recycling. nih.gov | Escherichia coli |

| Amidase | AmpD | Cleaves the peptide from the sugar backbone in recycled fragments. nih.govpnas.org | Escherichia coli |

Engineering Bacteria for Specific Peptidoglycan Structures

The growing understanding of the enzymes that assemble and modify peptidoglycan has opened the door to the rational engineering of bacterial cell walls. By manipulating the genes encoding these enzymes, researchers can now create bacteria with bespoke peptidoglycan structures, providing powerful tools to probe the relationship between cell wall architecture and bacterial physiology. This field holds promise for developing attenuated vaccine strains, enhancing the production of cell-surface-displayed proteins, and creating novel biocatalysts.

A primary target for engineering efforts has been the peptidoglycan cross-linking pathways. For instance, by deleting the genes for D,D-transpeptidases and overexpressing L,D-transpeptidases like YcbB, it is possible to generate E. coli strains whose peptidoglycan is exclusively cross-linked via the alternative 3→3 meso-DAP linkages. nih.govelifesciences.org These engineered strains exhibit profound changes in cell morphology and a high level of resistance to β-lactam antibiotics, demonstrating the functional consequences of altering cross-linking chemistry.

Furthermore, the peptidoglycan recycling pathway can be engineered to control the types of muropeptides that accumulate. Deletion of the ampG transporter or the ampD amidase leads to the accumulation of specific peptidoglycan fragments in the periplasm or cytoplasm, respectively. nih.govpnas.org This can be harnessed to study the signaling roles of these fragments or to alter the induction of β-lactamases.

These engineering approaches not only deepen our fundamental understanding of peptidoglycan biology but also have significant biotechnological potential. For example, altering the surface properties of the cell wall could be used to improve the performance of bacteria in bioremediation applications or to create novel probiotic strains with enhanced immunomodulatory properties.

Table 2: Examples of Engineering Strategies for Peptidoglycan Structures